molecular formula C8H7F2NO2 B3131682 n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide CAS No. 356557-98-7

n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide

Cat. No.: B3131682
CAS No.: 356557-98-7
M. Wt: 187.14 g/mol
InChI Key: AVWRYZDQEIIHML-UHFFFAOYSA-N
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Description

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a chemical compound with the CAS number 356557-98-7 and a molecular weight of 187.14 g/mol . Its molecular formula is C8H7F2NO2 . This compound is intended for research and laboratory use only and is not approved for human consumption, diagnostic, therapeutic, or veterinary use . Researchers should handle this material with appropriate precautions, including wearing protective glasses, protective clothing, gloves, and masks to avoid skin contact or inhalation . The recommended storage condition is at -4°C for one to two weeks; for longer-term stability of one to two years, storage at -20°C is advised . Potential areas of investigation for this compound could include its use as a synthetic intermediate or building block in medicinal chemistry and organic synthesis, particularly due to the presence of both acetamide and hydroxy groups on a difluorinated benzene ring. The specific arrangement of fluorine atoms and functional groups may be of interest in the development of pharmaceuticals, agrochemicals, or materials science research. Laboratory safety is paramount; all waste generated during experiments should be segregated and disposed of by a professional chemical waste management service in accordance with all applicable local and national regulations .

Properties

IUPAC Name

N-(4,5-difluoro-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-4(12)11-7-2-5(9)6(10)3-8(7)13/h2-3,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRYZDQEIIHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271914
Record name N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356557-98-7
Record name N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356557-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Difluoro-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide typically involves the reaction of 4,5-difluoro-2-hydroxybenzaldehyde with acetamide under specific conditions. One common method includes:

    Starting Material: 4,5-difluoro-2-hydroxybenzaldehyde.

    Reagents: Acetamide, sodium hydroxide, and acetone.

    Reaction Conditions: The reaction mixture is stirred at low temperatures (0°C) and then allowed to reach room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

Antimicrobial Activity

Research has shown that N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with critical metabolic pathways.
  • Case Studies :
    • A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, showcasing its potential for treating infections where conventional antibiotics fail .

Agricultural Applications

The compound is also being explored for its potential use as an agricultural fungicide. Its efficacy against phytopathogenic fungi such as Fusarium oxysporum has been documented.

  • Field Trials : Preliminary trials indicate that this compound can reduce crop losses due to fungal infections significantly .
  • Synthesis of Analogues : Researchers are synthesizing various analogues to enhance antifungal activity and improve water solubility for better field application .
Pathogen TypeActivity LevelReference
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate
Fungal PathogensHigh

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Direct FluorinationIntroduction of fluorine using HF or F-containing reagents70-85
AmidationReaction with acetic acid derivatives60-75

Mechanism of Action

The mechanism by which n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antimicrobial and Antifungal Acetamide Derivatives

Ravindra et al. synthesized acetamide derivatives with benzo[d]thiazol and piperazine moieties, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) and N-(3-isopropylphenyl) analog (48) . These compounds demonstrated potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), while derivatives 49 and 50 showed antifungal efficacy against Candida albicans . In contrast, N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide lacks the sulfonyl-piperazine-benzothiazol system, suggesting its antimicrobial profile may differ significantly.

Table 1: Comparison of Antimicrobial Acetamide Derivatives

Compound Substituents Key Activity Reference
N-(3,5-Difluorophenyl) acetamide (47) Benzo[d]thiazol-sulfonyl-piperazine Gram-positive bacteria
This compound 4,5-Difluoro-2-hydroxyphenyl Unknown (predicted metabolic stability)

Receptor-Specific Agonists: Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils . The pyridazinone core and bromophenyl group are critical for receptor binding. This compound lacks this heterocyclic system, implying divergent pharmacological targets.

Herbicidal Acetamides

Chloro-substituted acetamides like alachlor and pretilachlor (Table 2) are widely used herbicides. Their activity arises from chloro and alkyl/alkoxy substituents, which enhance lipophilicity and membrane penetration .

Table 2: Herbicidal vs. Pharmaceutical Acetamides

Compound Substituents Application Reference
Alachlor 2-Chloro-2',6'-diethyl-N-methoxymethyl Herbicide
This compound 4,5-Difluoro-2-hydroxyphenyl Pharmaceutical (predicted)

Heterocyclic Acetamide Derivatives

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a thiadiazole ring, which confers rigidity and electronic effects distinct from the hydroxyl-fluorophenyl system . Such structural differences influence solubility, stability, and target interactions.

Physicochemical Properties: Substituent Effects

  • N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide () has a formyl group that increases electrophilicity, whereas the hydroxyl group in the target compound enhances hydrogen bonding and acidity (pKa ~8–10) .

Biological Activity

N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory effects, cytotoxicity, and interactions with various biological targets.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H8F2N2O\text{C}_9\text{H}_8\text{F}_2\text{N}_2\text{O}

This compound features a difluorophenol moiety, which is known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds such as N-(2-hydroxy phenyl) acetamide have shown reductions in pro-inflammatory cytokines like IL-1 beta and TNF-alpha in adjuvant-induced arthritis models. In these studies, the administration of 5 mg/kg and 10 mg/kg doses resulted in notable improvements in body weight and paw edema volume compared to control groups .

CompoundDose (mg/kg)Change in IL-1 betaChange in TNF-alphaEffect on Paw Edema
N-(2-hydroxy phenyl) acetamide5DecreasedDecreasedReduced
N-(2-hydroxy phenyl) acetamide10DecreasedDecreasedReduced

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in tumor cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported to range from 10 to 20 µM, indicating moderate cytotoxic activity.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Induction of Apoptosis : The activation of the intrinsic apoptotic pathway through mitochondrial dysfunction has been observed in related studies.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study assessing the anti-inflammatory effects of this compound analogs in rats with induced arthritis, significant reductions in clinical scores were observed. The study highlighted the potential for these compounds to serve as therapeutic agents for inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide, and how can yield optimization be achieved?

  • Methodology :

  • Stepwise Functionalization : Begin with halogenation of a phenolic precursor (e.g., 4,5-difluoro-2-hydroxybenzene) followed by acetylation. For regioselective fluorination, use electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (5–7) to minimize side reactions .
  • Yield Optimization : Employ catalytic methods (e.g., Pd-mediated cross-coupling) to enhance efficiency. Monitor reaction progress via TLC or HPLC. If yields are low (<10%), consider solvent polarity adjustments (e.g., DMF to THF) or temperature gradients .
    • Key Challenges : Competing side reactions (e.g., over-fluorination) may occur; quenching intermediates with aqueous NaHCO₃ can mitigate this .

Q. How can the purity and structural integrity of This compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : Confirm substitution patterns via 1^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide CH₃ at δ 2.1 ppm) and 19^{19}F NMR for fluorination sites .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 232.05 .

Q. What are the critical physicochemical properties of This compound for experimental design?

  • Key Properties :

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions.
  • Stability : Degrades under strong UV light; store in amber vials at –20°C. Monitor thermal stability via DSC (melting point: ~155–162°C) .
  • pKa : Predicted phenolic -OH pKa ≈ 8.5 (use potentiometric titration for validation) .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis to avoid byproducts?

  • Strategies :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the phenolic -OH to guide fluorination to the 4,5-positions. Deprotect post-reaction with NaOH .
  • Microwave-Assisted Synthesis : Reduce reaction time (15–30 min) and improve selectivity via controlled dielectric heating .
    • Troubleshooting : If para/ortho isomerism occurs, refine stoichiometry (1:1.2 substrate:fluorinating agent) or switch to ionic liquid solvents for better regiocontrol .

Q. What mechanisms underlie the compound’s stability under oxidative/reductive conditions, and how can degradation pathways be characterized?

  • Degradation Studies :

  • Oxidative Stress : Expose to H₂O₂ (3%) and analyze via LC-MS. Major degradation products include quinone derivatives (e.g., N-(4,5-Difluoro-2-oxo-1,4-cyclohexadienyl)-acetamide) .
  • Reductive Environments : Treat with NaBH₄ and monitor for alcohol formation (e.g., N-(4,5-Difluoro-2-hydroxybenzyl)-acetamide) using GC-MS .
    • Mitigation : Add antioxidants (e.g., BHT) to formulations or use inert atmospheres (N₂/Ar) during storage .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what in vitro models are suitable for screening?

  • Structure-Activity Relationship (SAR) :

  • Replace fluorine with chlorine to assess antimicrobial potency against S. aureus (MIC assays) .
  • Modify the acetamide group to a sulfonamide for enhanced solubility and test cytotoxicity in HepG2 cells (MTT assay) .
    • Models :
  • Anticancer : Use 3D tumor spheroids to evaluate penetration and apoptosis induction (caspase-3 activation) .
  • Neuroprotective : Primary neuron cultures exposed to oxidative stress (H₂O₂) to measure ROS scavenging .

Q. How should contradictory data on reaction yields or biological efficacy be resolved?

  • Case Example : If fluorination yields vary (20–50%), validate reagent purity via ICP-MS (trace metal analysis) and replicate under inert conditions .
  • Statistical Approaches : Apply ANOVA to biological replicates (n ≥ 6) to identify outliers. Use meta-analysis of PubChem and NIST data to cross-verify physicochemical properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
Reactant of Route 2
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n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide

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